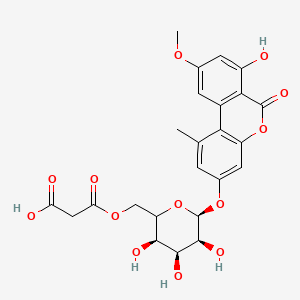
Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside is a complex organic compound that belongs to the class of secondary metabolites produced by certain fungi. These compounds often exhibit a range of biological activities and are of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside typically involves multi-step organic reactions. The starting materials are usually simpler organic molecules that undergo a series of chemical transformations, including glycosylation and malonylation, under specific reaction conditions such as controlled temperature, pH, and the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve fermentation processes using fungal cultures. The fungi are cultivated under optimized conditions to maximize the yield of the desired secondary metabolite. The compound is then extracted and purified using techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside has various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its role in fungal metabolism and its effects on other organisms.
Medicine: Explored for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of bio-based products and materials.
Mechanism of Action
The mechanism of action of Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other secondary metabolites produced by fungi, such as:
- Alternariol
- Alternariol monomethyl ether
- Deoxynivalenol
Uniqueness
Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside is unique due to its specific glycosylation and malonylation patterns, which can influence its biological activity and stability compared to other similar compounds.
Properties
Molecular Formula |
C24H24O13 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
3-oxo-3-[[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl)oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C24H24O13/c1-9-3-11(6-14-18(9)12-4-10(33-2)5-13(25)19(12)23(32)36-14)35-24-22(31)21(30)20(29)15(37-24)8-34-17(28)7-16(26)27/h3-6,15,20-22,24-25,29-31H,7-8H2,1-2H3,(H,26,27)/t15?,20-,21-,22-,24+/m0/s1 |
InChI Key |
HBTBCGUKSXLHLB-KVSRQYQNSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)COC(=O)CC(=O)O)O)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

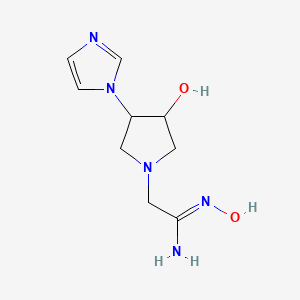
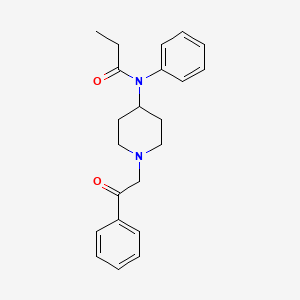

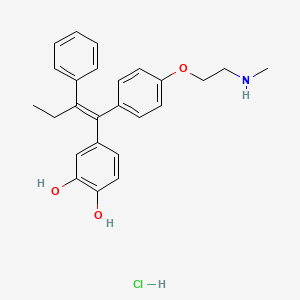
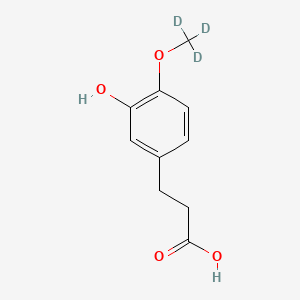

![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)


![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
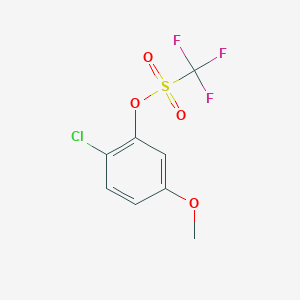
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
